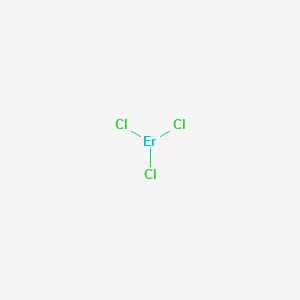

塩化エルビウム(III)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erbium trichloride, also known as Erbium(III) chloride, is a violet solid with the formula ErCl3 . It is available in anhydrous form as well as a hexahydrate . It is used in the preparation of erbium metal .

Synthesis Analysis

Anhydrous erbium(III) chloride can be produced by the ammonium chloride route . In the first step, erbium(III) oxide is heated with ammonium chloride to produce the ammonium salt of the pentachloride: Er2O3 + 10 NH4Cl → 2 (NH4)2ErCl5 + 6 H2O + 6 NH3. In the second step, the ammonium chloride salt is converted to the trichloride by heating in a vacuum at 350-400 °C: (NH4)2ErCl5 → ErCl3 + 2 HCl + 2 NH3 .

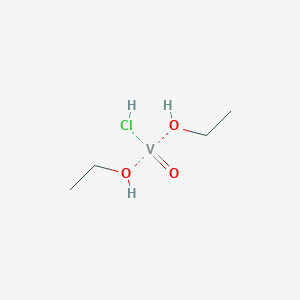

Molecular Structure Analysis

Erbium(III) chloride forms crystals of the AlCl3 type, with monoclinic crystals and the point group C 2/m . Erbium(III) chloride hexahydrate also forms monoclinic crystals with the point group of P 2/ n (P 2/ c) - C42h. In this compound, erbium is octa-coordinated to form [Er (H2O)6Cl2]+ ions with the isolated Cl− completing the structure .

Physical and Chemical Properties Analysis

Erbium(III) chloride is a violet hygroscopic monoclinic crystal in its anhydrous form and appears as pink hygroscopic crystals in its hexahydrate form . It has a density of 4.1 g/cm3 . It is soluble in water and slightly soluble in ethanol . The melting point of the anhydrous form is 776 °C, and it decomposes in its hexahydrate form . The boiling point is 1500 °C .

科学的研究の応用

化学気相堆積 (CVD) 前駆体

塩化エルビウム(III) は、化学気相堆積における前駆体として使用され、酸化エルビウム薄膜 を製造します。 これらの膜は高い誘電率を持ち、マイクロエレクトロニクスにおいて絶縁特性のために不可欠です .

光ファイバー用ドーパント

それは、特殊なシリカ光ファイバー を調製するためのドーパントとして役立ちます。 これらのファイバーは、電気的電力を使用せずに光を増幅する能力があるため、電気通信およびセンサー技術で使用されています .

有機合成における触媒

塩化エルビウム(III) は、医薬品や農薬の貴重な中間体であるトランス-4,5-ジアミノシクロペンテン-2-オン の迅速な立体選択的合成のための触媒として機能します .

ガラス着色

ガラス業界では、塩化エルビウム(III) はガラス着色に使用され、芸術品と商業用ガラス製品の両方で価値のある独特のピンク色を与えます .

光ファイバー増幅器

それは、光ファイバーにおける増幅器として用途があります。 エルビウム添加ファイバー増幅器 (EDFA) は、光通信システムで広く使用されており、電気信号に変換せずに信号強度を高めます .

医療用および歯科用レーザー

塩化エルビウム(III) は、レーザー手術や歯科治療など、精密さと最小限の侵襲性が重要な医療用および歯科用レーザーで使用されています .

アップコンバージョンナノクリスタルコーティング

この化合物は、発光特性によりバイオイメージングにおいて潜在的な用途を持つ、アップコンバージョンナノクリスタルでコーティングされたシリカ (UCNP@mSiO2) ナノコンポジットを調製するために使用されます .

磁気分離技術

エルビウム (Er3+) のような 3 価のランタニドイオンは、その高い原子磁気モーメントを利用して、懸濁液から細菌種を分離するために、磁気分離技術と組み合わせることができます .

作用機序

Erbium(III) chloride, also known as Erbium trichloride, is a violet solid with the formula ErCl3 . This compound has a variety of applications in different fields, including its use as a catalyst and in the preparation of erbium metal .

Target of Action

Erbium(III) chloride primarily targets chemical reactions as a catalyst. It has been demonstrated in the acylation of alcohols and phenols and in an amine functionalisation of furfural . It is also a catalyst for Friedel–Crafts-type reactions .

Mode of Action

Erbium(III) chloride interacts with its targets by accelerating the rate of chemical reactions. As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby increasing the reaction rate .

Biochemical Pathways

Its catalytic properties suggest that it can influence a variety of chemical reactions, particularly those involving the acylation of alcohols and phenols, and the functionalisation of amines .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its bioavailability.

Result of Action

The primary result of Erbium(III) chloride’s action is the acceleration of chemical reactions. By acting as a catalyst, it enables reactions to proceed more quickly and efficiently .

Action Environment

The action of Erbium(III) chloride can be influenced by environmental factors. For instance, its solubility in water suggests that the presence of water can affect its efficacy as a catalyst. Additionally, its stability may be affected by factors such as temperature and pH.

Safety and Hazards

Erbium trichloride can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If inhaled, remove the person to fresh air. If it gets in the eyes, rinse cautiously with water for several minutes .

将来の方向性

生化学分析

Biochemical Properties

Erbium(III) chloride is known to be a powerful catalyst for the acylation of alcohols and phenols . It interacts with these biomolecules to facilitate biochemical reactions . The nature of these interactions is primarily catalytic, with Erbium(III) chloride enhancing the rate of reaction .

Molecular Mechanism

Erbium(III) chloride exerts its effects at the molecular level primarily through its role as a catalyst. It can facilitate the acylation of alcohols and phenols, likely through binding interactions with these molecules .

Metabolic Pathways

Its primary known biochemical role is as a catalyst in the acylation of alcohols and phenols .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Erbium trichloride can be achieved through the reaction between Erbium oxide or Erbium hydroxide with hydrochloric acid. Another method involves the direct reaction between Erbium metal and chlorine gas.", "Starting Materials": [ "Erbium oxide or Erbium hydroxide", "Hydrochloric acid", "Erbium metal", "Chlorine gas" ], "Reaction": [ "Method 1: Erbium oxide or Erbium hydroxide with hydrochloric acid", "Step 1: Erbium oxide or Erbium hydroxide is added to hydrochloric acid in a reaction vessel.", "Step 2: The mixture is heated and stirred for several hours until the reaction is complete.", "Step 3: The resulting solution is filtered and the solid Erbium trichloride is collected.", "Method 2: Erbium metal with chlorine gas", "Step 1: Erbium metal is placed in a reaction vessel.", "Step 2: Chlorine gas is slowly introduced into the vessel.", "Step 3: The reaction is allowed to proceed until completion, and the resulting Erbium trichloride is collected." ] } | |

CAS番号 |

10138-41-7 |

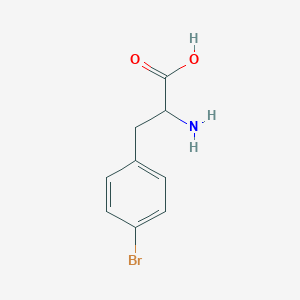

分子式 |

Cl3Er |

分子量 |

273.61 g/mol |

IUPAC名 |

erbium(3+);trichloride |

InChI |

InChI=1S/3ClH.Er/h3*1H;/q;;;+3/p-3 |

InChIキー |

HDGGAKOVUDZYES-UHFFFAOYSA-K |

SMILES |

Cl[Er](Cl)Cl |

正規SMILES |

[Cl-].[Cl-].[Cl-].[Er+3] |

| 10138-41-7 | |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)

![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239089.png)

![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)